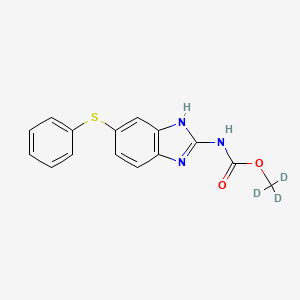
Fenbendazole-d3
Vue d'ensemble
Description
Fenbendazole-d3 est un dérivé marqué au deutérium du fenbendazole, un agent anthelminthique benzimidazolé. This compound est principalement utilisé dans la recherche scientifique pour étudier la pharmacocinétique et les voies métaboliques du fenbendazole. Il est connu pour sa large activité antiparasitaire et est utilisé pour traiter diverses infections parasitaires chez les animaux .
Applications De Recherche Scientifique
Fenbendazole-d3 is widely used in scientific research due to its labeled deuterium atoms, which allow for precise tracking in metabolic studies. Its applications include:
Chemistry: Used to study the metabolic pathways and degradation products of fenbendazole.
Biology: Employed in research on parasitic infections and their treatment.
Medicine: Investigated for its potential anticancer properties and effects on cell cycle arrest and mitotic cell death.
Industry: Used in the development of new anthelmintic formulations and veterinary medicines
Mécanisme D'action
Target of Action
Fenbendazole-d3, a deuterium-labeled variant of Fenbendazole, primarily targets tubulin, a protein that forms the microtubules in the cells of parasites . It also interacts with the HIF-1α pathway, activating the HIF-1α-related GLUT1 pathway .
Mode of Action
this compound works by binding to tubulin, disrupting the formation and function of microtubules . This disruption prevents the parasites from absorbing nutrients, leading to their eventual death . It also acts as a HIF-1α agonist, activating the HIF-1α-related GLUT1 pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tubulin-microtubule pathway. By binding to tubulin, this compound disrupts the formation and function of microtubules, which are crucial for cell division, intracellular trafficking, and modulating cellular shape . Additionally, it activates the HIF-1α-related GLUT1 pathway .
Pharmacokinetics
Its parent compound, fenbendazole, has low solubility and achieves low blood concentrations, leading to low bioavailability
Result of Action
this compound’s action results in cell-cycle arrest and mitotic cell death . It has been shown to induce G2/M phase arrest in certain cells, resulting in cell death and decreased metabolic activity . The exact molecular and cellular effects of this compound may vary depending on the specific cell type and growth conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the growth condition of cells can affect its anticancer activity . Additionally, the presence of metabolic inhibitors can alter its pharmacokinetics
Analyse Biochimique
Biochemical Properties
Fenbendazole-d3 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with tubulin, a protein that forms microtubules. This compound binds to β-tubulin, disrupting microtubule formation and function . This interaction leads to the destabilization of microtubules, which is crucial for its antiparasitic and potential anticancer effects. Additionally, this compound acts as a HIF-1α agonist, activating the HIF-1α-related GLUT1 pathway . This pathway is involved in glucose metabolism, and its activation can influence cellular energy production and survival.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been shown to induce cell cycle arrest and mitotic cell death by destabilizing microtubules . This disruption of microtubule dynamics impairs cell division and leads to apoptosis. This compound also affects cell signaling pathways, including the HIF-1α pathway, which is involved in cellular responses to hypoxia . By activating this pathway, this compound can influence gene expression and cellular metabolism, potentially inhibiting cancer cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and subsequent effects on cellular processes. This compound binds to β-tubulin, inhibiting microtubule polymerization and disrupting microtubule function . This disruption leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . Additionally, this compound activates the HIF-1α pathway, which can enhance the expression of GLUT1 and other genes involved in glucose metabolism . These molecular interactions contribute to its antiparasitic and potential anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound remains stable under specific storage conditions, such as at -80°C for up to six months . Over time, this compound can induce long-term effects on cellular function, including sustained cell cycle arrest and apoptosis in cancer cells . These temporal effects highlight the importance of understanding the stability and degradation of this compound in research applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound has been shown to be well-tolerated with minimal side effects . At higher doses, it can lead to adverse effects such as liver toxicity . In cancer models, this compound has demonstrated dose-dependent anticancer effects, with higher doses leading to increased apoptosis and tumor regression . These findings underscore the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to glucose metabolism. By activating the HIF-1α-related GLUT1 pathway, this compound can enhance glucose uptake and glycolytic activity in cells . This activation can influence metabolic flux and alter metabolite levels, potentially impacting cellular energy production and survival. Additionally, this compound’s interaction with tubulin can affect other metabolic processes related to cell division and growth .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. Its binding to β-tubulin facilitates its accumulation in microtubules, where it exerts its destabilizing effects . This compound can also interact with transporters involved in glucose uptake, such as GLUT1, influencing its localization and distribution within cells . These interactions are crucial for its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the microtubules, where it binds to β-tubulin and disrupts microtubule dynamics . This localization is essential for its role in inducing cell cycle arrest and apoptosis. Additionally, this compound can influence the localization of other proteins involved in glucose metabolism, such as GLUT1, by activating the HIF-1α pathway . These subcellular interactions contribute to its overall biochemical and cellular effects.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du fenbendazole-d3 implique l'incorporation d'atomes de deutérium dans la molécule de fenbendazole. Une méthode courante commence avec le m-dichlorobenzène comme matière première, qui subit une nitration, une condensation, une amination, une réduction et une cyclisation pour former du fenbendazole . Le marquage au deutérium est réalisé en utilisant des réactifs deutérés pendant le processus de synthèse.
Méthodes de production industrielle
La production industrielle de this compound suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'utilisation de technologies de réduction à haute efficacité et de méthodes de synthèse propres pour garantir un rendement et une pureté élevés. La production est optimisée pour minimiser la pollution et améliorer la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Fenbendazole-d3 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés aminés correspondants.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle benzimidazole.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les thiols et les amines sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés aminés.
Substitution : Divers dérivés benzimidazoles substitués.
Applications de la recherche scientifique
This compound est largement utilisé dans la recherche scientifique en raison de ses atomes de deutérium marqués, qui permettent un suivi précis dans les études métaboliques. Ses applications comprennent :
Chimie : Utilisé pour étudier les voies métaboliques et les produits de dégradation du fenbendazole.
Biologie : Employé dans la recherche sur les infections parasitaires et leur traitement.
Médecine : Investigué pour ses propriétés anticancéreuses potentielles et ses effets sur l'arrêt du cycle cellulaire et la mort cellulaire mitotique.
Industrie : Utilisé dans le développement de nouvelles formulations anthelminthiques et de médicaments vétérinaires
Mécanisme d'action
This compound exerce ses effets en se liant à la tubuline, une protéine qui fait partie des microtubules dans les cellules. Cette liaison perturbe la formation et la fonction des microtubules, empêchant les parasites d'absorber les nutriments, entraînant leur mort. Le composé active également la voie GLUT1 liée à HIF-1α, qui est impliquée dans le métabolisme du glucose .
Comparaison Avec Des Composés Similaires
Composés similaires
Albendazole : Un autre anthelminthique benzimidazolé avec une activité antiparasitaire similaire.
Mebendazole : Un dérivé benzimidazolé utilisé pour traiter les infections parasitaires.
Thiabendazole : Un composé benzimidazolé avec des propriétés antifongiques et anthelminthiques.
Unicité
Fenbendazole-d3 est unique en raison de son marquage au deutérium, qui permet des études pharmacocinétiques et métaboliques détaillées. Ce marquage offre un avantage distinct dans les applications de recherche, permettant un suivi et une analyse précis du comportement du composé dans les systèmes biologiques .
Propriétés
IUPAC Name |
trideuteriomethyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDSHPAODJUKPD-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746841 | |
| Record name | (~2~H_3_)Methyl [6-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-47-5 | |
| Record name | (~2~H_3_)Methyl [6-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



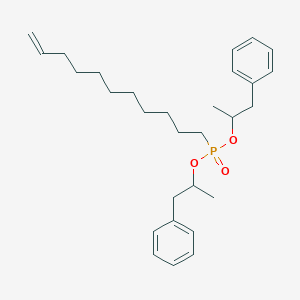
![5-Methylbenz[a]anthracene-d14](/img/new.no-structure.jpg)
![Propan-2-yl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B588302.png)
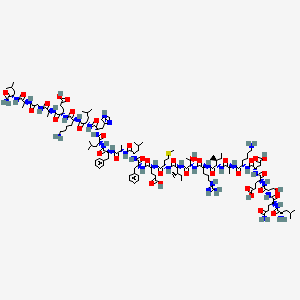
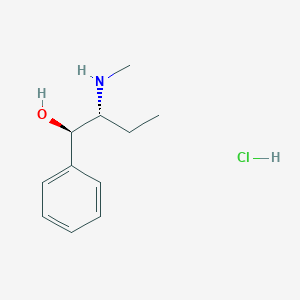
![(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B588312.png)
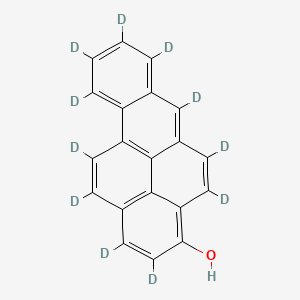
![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-4,22-dibenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-16-(2-methylpropyl)-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid](/img/structure/B588316.png)
